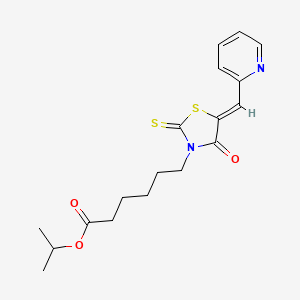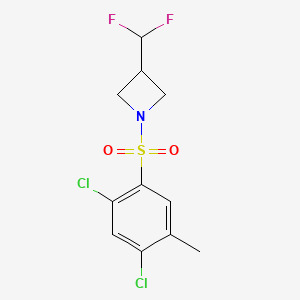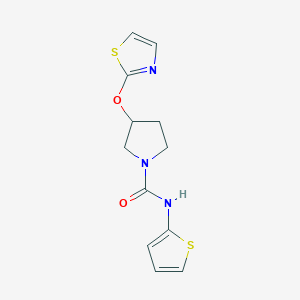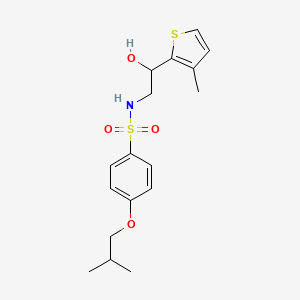
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide” is a chemical compound that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isobutoxy group, and a sulfonamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
Based on the name, this compound likely has a complex molecular structure with multiple functional groups. These include a thiophene ring, a hydroxyethyl group, an isobutoxy group, and a sulfonamide group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions . The hydroxy group could potentially be involved in condensation reactions, and the sulfonamide group might participate in reactions with amines or alcohols .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonamide group might enhance its solubility in water, while the isobutoxy group might increase its lipophilicity .
科学的研究の応用
Electropolymerization and Materials Science
Compounds similar to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide have been utilized in the electropolymerization processes. For instance, electropolymerization studies involving thiophene derivatives have shown the ability to create conductive polymers with applications in electronic and optoelectronic devices. The process involves the formation of films that exhibit significant compaction and electrical properties, indicative of their potential in creating advanced materials for technological applications (Lima et al., 1998).
Anticancer Research
Sulfonamide derivatives have shown potential in anticancer research. A study on a structurally similar compound demonstrated its ability to interact with cellular targets, exhibiting anticancer properties. This suggests the potential of this compound in cancer research, potentially offering a new avenue for the development of chemotherapeutic agents (Zhang et al., 2010).
Pharmacological Applications
Biphenylsulfonamide compounds, closely related to the queried compound, have been explored as endothelin antagonists with significant implications in cardiovascular diseases. Their ability to bind selectively to endothelin receptors suggests the potential pharmacological applications of this compound in managing conditions such as hypertension and heart failure (Murugesan et al., 1998).
Chemical Synthesis and Catalysis
The compound's structural features also suggest its potential in serving as an intermediate in chemical syntheses, particularly in cascade reactions leading to the formation of complex organic molecules. Such processes are crucial in the development of pharmaceuticals and fine chemicals, indicating the broad utility of these compounds in organic synthesis and catalysis (Yao & Shi, 2009).
Safety and Hazards
特性
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-12(2)11-22-14-4-6-15(7-5-14)24(20,21)18-10-16(19)17-13(3)8-9-23-17/h4-9,12,16,18-19H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOIEOCHUWQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

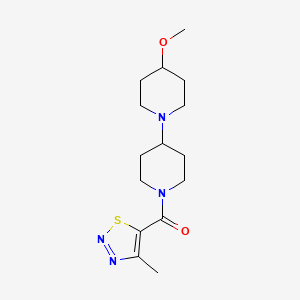
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)
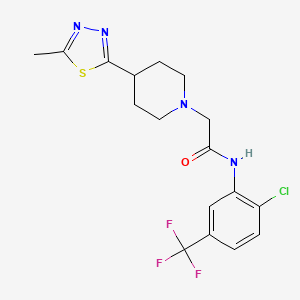
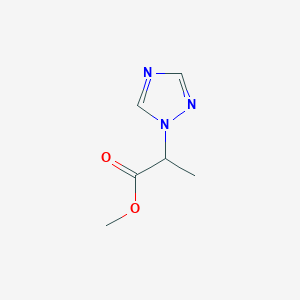

![Ethyl 5-(4-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2395286.png)
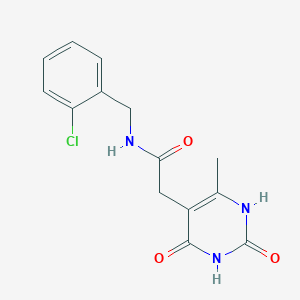
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2395288.png)
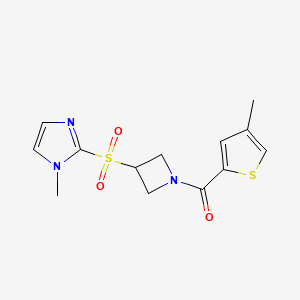
![4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2395293.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)
